molecular formula C10H11ClF3NO B595160 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride CAS No. 1236862-38-6

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride

Cat. No.: B595160
CAS No.: 1236862-38-6
M. Wt: 253.649
InChI Key: ABQHNGFCRJATSS-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Trifluoromethyl)phenoxy)azetidine hydrochloride
  • 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride

Uniqueness

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHNGFCRJATSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-38-6
Record name Azetidine, 3-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236862-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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